

Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-2-(4-fluorophenyl)acetonitrile
Cat. No.:	B1270793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to various bioactive molecules. As an α -aminonitrile, it serves as a versatile precursor for the synthesis of α -amino acids and various heterocyclic compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-2-(4-fluorophenyl)acetonitrile**, along with detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **2-Amino-2-(4-fluorophenyl)acetonitrile**
- CAS Number: 56464-70-1[\[1\]](#)
- Molecular Formula: C₈H₇FN₂[\[1\]](#)
- Molecular Weight: 150.15 g/mol [\[1\]](#)

- Structure:

Spectroscopic Data

While a comprehensive experimental dataset for **2-Amino-2-(4-fluorophenyl)acetonitrile** is not readily available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.6	Doublet of doublets	2H	Aromatic protons (ortho to Fluorine)
~ 7.1 - 7.3	Doublet of doublets	2H	Aromatic protons (meta to Fluorine)
~ 4.5 - 5.0	Singlet	1H	Methine proton (-CH(NH ₂)-)
~ 2.0 - 3.0	Broad singlet	2H	Amine protons (-NH ₂)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 160 - 165 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	Aromatic Carbon (C-F)
~ 130 - 135	Aromatic Carbon (ipso to $-\text{CH}(\text{NH}_2)\text{CN}$)
~ 128 - 130 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)	Aromatic Carbons (ortho to Fluorine)
~ 115 - 117 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)	Aromatic Carbons (meta to Fluorine)
~ 118 - 122	Nitrile Carbon ($-\text{C}\equiv\text{N}$)
~ 45 - 55	Methine Carbon ($-\text{CH}(\text{NH}_2)-$)

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
3300 - 3500	Medium, Broad	N-H	Symmetric & Asymmetric Stretching
3010 - 3100	Weak to Medium	C-H (Aromatic)	Stretching
2850 - 2960	Weak	C-H (Aliphatic)	Stretching
2240 - 2260	Medium to Sharp	$\text{C}\equiv\text{N}$	Stretching
1500 - 1600	Medium to Strong	$\text{C}=\text{C}$ (Aromatic)	Stretching
1210 - 1260	Strong	C-F	Stretching
1000 - 1100	Medium	C-N	Stretching

Mass Spectrometry (MS)

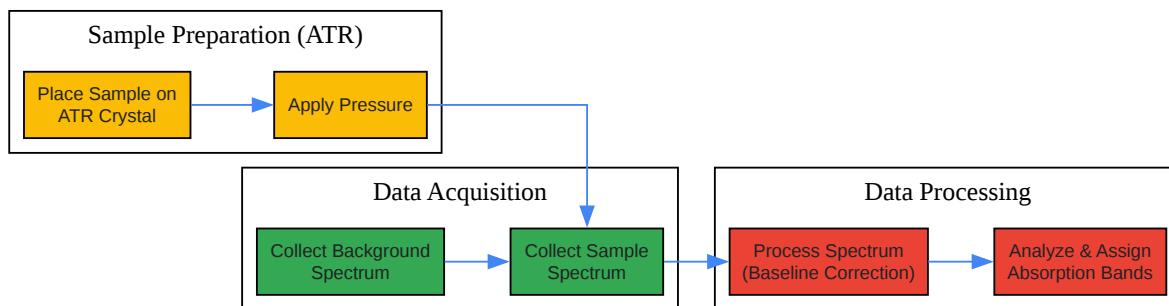
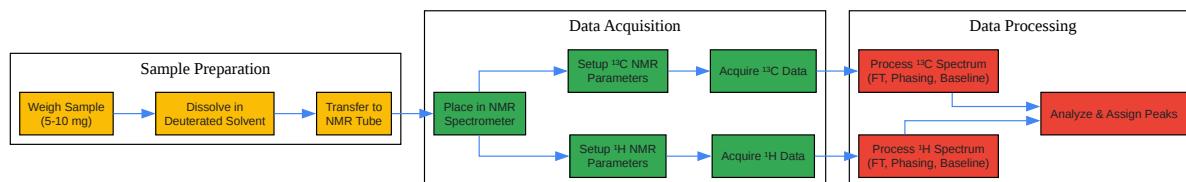
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

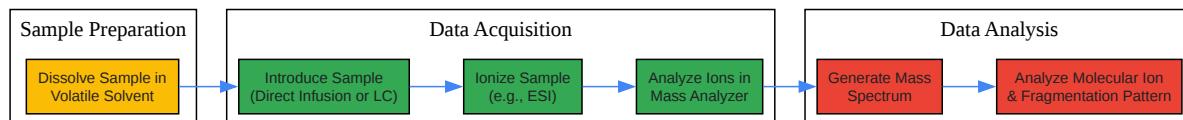
m/z	Relative Intensity	Possible Fragment
150	High	[M] ⁺ (Molecular Ion)
123	Medium	[M - HCN] ⁺
109	Medium	[M - CH ₂ CN] ⁺
95	High	[C ₆ H ₄ F] ⁺

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:



- Accurately weigh 5-10 mg of **2-Amino-2-(4-fluorophenyl)acetonitrile**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.


2. ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃ (unless the compound has poor solubility).
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: Tetramethylsilane (TMS) at 0 ppm.

3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: CDCl_3 solvent peak at 77.16 ppm.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270793#spectroscopic-data-of-2-amino-2-4-fluorophenyl-acetonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com